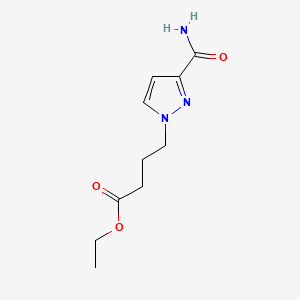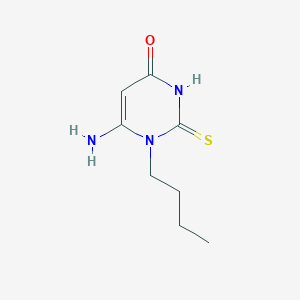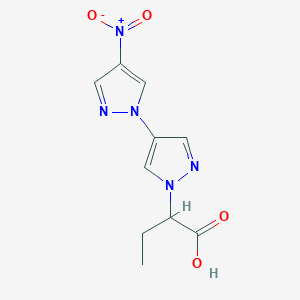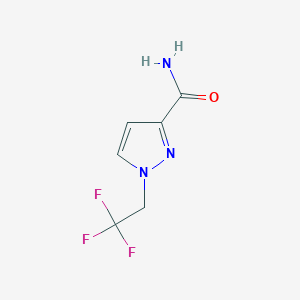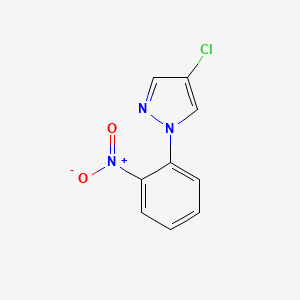
4-chloro-1-(2-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-1-(2-nitrophenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring This compound is characterized by the presence of a chloro group at the 4-position and a nitrophenyl group at the 1-position of the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-nitrophenyl)-1H-pyrazole typically involves the reaction of 2-nitrophenylhydrazine with 4-chloro-3-oxobutanoic acid or its derivatives. The reaction is carried out under acidic or basic conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2).
Major Products Formed
Oxidation: 4-chloro-1-(2-aminophenyl)-1H-pyrazole.
Reduction: 4-amino-1-(2-nitrophenyl)-1H-pyrazole.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
4-chloro-1-(2-nitrophenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-nitrophenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the chloro group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target proteins and pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1-(2-aminophenyl)-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
4-amino-1-(2-nitrophenyl)-1H-pyrazole: Similar structure but with an amino group at the 4-position.
4-bromo-1-(2-nitrophenyl)-1H-pyrazole: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
4-chloro-1-(2-nitrophenyl)-1H-pyrazole is unique due to the presence of both a chloro and a nitrophenyl group, which can impart distinct chemical and biological properties
Properties
CAS No. |
1245772-37-5 |
|---|---|
Molecular Formula |
C9H6ClN3O2 |
Molecular Weight |
223.61 g/mol |
IUPAC Name |
4-chloro-1-(2-nitrophenyl)pyrazole |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-5-11-12(6-7)8-3-1-2-4-9(8)13(14)15/h1-6H |
InChI Key |
OCQGRMHQAWSOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B10909477.png)

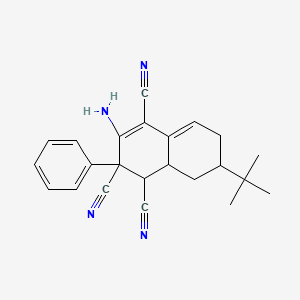
![N'-[(E)-(4-methoxyphenyl)methylidene]-2-(pyrrolidin-1-yl)acetohydrazide](/img/structure/B10909488.png)
![1-[(4-chloro-3-methylphenoxy)methyl]-N-(2,5-difluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10909494.png)
![N-(3-chloro-4-fluorophenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10909502.png)
![N'~1~,N'~4~-bis[(E)-1H-pyrrol-2-ylmethylidene]benzene-1,4-dicarbohydrazide](/img/structure/B10909506.png)
![(4E)-4-{[5-(2-hydroxy-5-nitrophenyl)furan-2-yl]methylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B10909509.png)
![N'-[(E)-(5-methylthiophen-2-yl)methylidene]-2-(2,3,6-trimethylphenoxy)acetohydrazide](/img/structure/B10909511.png)
![N-(4-fluorobenzyl)-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10909516.png)
